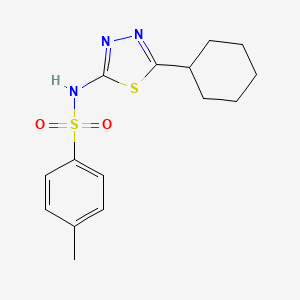![molecular formula C19H20N2O2 B5794547 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the quinazoline family and has been studied extensively for its biological effects.
Mechanism of Action
The mechanism of action of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it has been proposed that 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone exerts its biological effects through various pathways. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of various enzymes such as COX-2, iNOS, and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to reduce oxidative stress, inflammation, and cell proliferation in cancer cells. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to reduce inflammation and oxidative stress in various animal models of inflammation and neurodegenerative diseases. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that can be easily synthesized and purified. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is also stable and can be stored for long periods of time. However, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has some limitations for lab experiments. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has low solubility in water, which can make it difficult to administer in vivo. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone also has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone. One direction is to optimize the synthesis of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone to increase yield and purity. Another direction is to improve the bioavailability of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone to increase its effectiveness in vivo. In addition, further studies are needed to fully understand the mechanism of action of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone and its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases.
Synthesis Methods
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylphenol with ethylene oxide to form 2-(2,3,6-trimethylphenoxy)ethanol. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone. The synthesis of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been optimized to increase yield and purity.
Scientific Research Applications
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis in cancer cells. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-[2-(2,3,6-trimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-14(2)18(15(13)3)23-11-10-21-12-20-17-7-5-4-6-16(17)19(21)22/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMXWDIJBHPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)

![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)

![2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5794490.png)
![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)

![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
![N-isobutyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5794558.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)
